molecular formula C9H9NO4 B13817413 Methylisatoic acid

Methylisatoic acid

Cat. No.: B13817413
M. Wt: 195.17 g/mol
InChI Key: ZFOXUSLPVYCCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylisatoic acid, also known as N-Methylisatoic anhydride, is a chemical compound with the molecular formula C9H7NO3. It is a derivative of isatoic anhydride and is widely used in various chemical and biological applications. The compound is known for its ability to selectively acylate the 2’-hydroxyl groups of RNA, making it a valuable tool in the study of RNA structures and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylisatoic acid can be synthesized through the reaction of isatoic anhydride with methylamine. The reaction typically involves heating isatoic anhydride with an excess of methylamine in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of methylisatoic acid involves the selective acylation of the 2’-hydroxyl groups of RNA. The compound reacts with the hydroxyl groups to form stable acylated products, which can be analyzed to determine the secondary structures of RNA molecules. This selective acylation is facilitated by the unique chemical structure of this compound, which allows it to specifically target the 2’-hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to selectively acylate the 2’-hydroxyl groups of RNA, making it a valuable tool in the study of RNA structures. Its specificity and efficiency in acylation reactions set it apart from other similar compounds .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-[carboxy(methyl)amino]benzoic acid

InChI

InChI=1S/C9H9NO4/c1-10(9(13)14)7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,11,12)(H,13,14)

InChI Key

ZFOXUSLPVYCCRX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

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